5-(2,5-Dimethylphenyl)-2-hydroxynicotinic acid
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Overview
Description
5-(2,5-Dimethylphenyl)-2-hydroxynicotinic acid is an organic compound that belongs to the class of hydroxynicotinic acids This compound is characterized by the presence of a hydroxyl group attached to the nicotinic acid ring and a dimethylphenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylphenyl)-2-hydroxynicotinic acid typically involves the reaction of 2,5-dimethylphenylboronic acid with 2-hydroxynicotinic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) to facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automation can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethylphenyl)-2-hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 5-(2,5-Dimethylphenyl)-2-ketonicotinic acid or 5-(2,5-Dimethylphenyl)-2-carboxynicotinic acid.
Reduction: Formation of 5-(2,5-Dimethylphenyl)-2-aminonicotinic acid.
Substitution: Formation of halogenated derivatives such as 5-(2,5-Dimethylphenyl)-2-bromonicotinic acid.
Scientific Research Applications
5-(2,5-Dimethylphenyl)-2-hydroxynicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethylphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the aromatic ring allow it to form hydrogen bonds and π-π interactions with target molecules, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the catalytic function .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxynicotinic acid: Lacks the dimethylphenyl group, resulting in different chemical properties and reactivity.
5-Phenyl-2-hydroxynicotinic acid: Similar structure but without the methyl groups, leading to variations in steric and electronic effects.
5-(2,5-Dimethylphenyl)-2-aminonicotinic acid: Contains an amino group instead of a hydroxyl group, altering its chemical behavior and biological activity.
Uniqueness
5-(2,5-Dimethylphenyl)-2-hydroxynicotinic acid is unique due to the presence of both the dimethylphenyl and hydroxyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-(2,5-dimethylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-8-3-4-9(2)11(5-8)10-6-12(14(17)18)13(16)15-7-10/h3-7H,1-2H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOZSBHQKCUKFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CNC(=O)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687055 |
Source
|
Record name | 5-(2,5-Dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-73-9 |
Source
|
Record name | 5-(2,5-Dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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